5-Bromo-4-(methylthio)pyrimidin-2-amine
Description
5-Bromo-4-(methylthio)pyrimidin-2-amine (CAS: 1503752-08-6) is a pyrimidine derivative with the molecular formula C₅H₆BrN₃S and a molecular weight of 220.09 g/mol . Its IUPAC name is 5-bromo-4-methylsulfanylpyrimidin-2-amine, featuring a bromine atom at position 5, a methylthio (-SMe) group at position 4, and an amine (-NH₂) group at position 2 of the pyrimidine ring. The compound is utilized in pharmaceutical and agrochemical research as a key intermediate due to its reactive sites for further functionalization. Its structural planarity and hydrogen-bonding capabilities, common in pyrimidines, contribute to its stability and crystallinity .
Properties
IUPAC Name |
5-bromo-4-methylsulfanylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3S/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNSBVYZVPNNPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagents and Solvents
- Bromine (Br2): The primary brominating agent used for introducing the bromine atom at the 5-position.
- Base: Inorganic alkalis such as sodium carbonate (Na2CO3) or other mineral alkalis are used to neutralize hydrogen bromide formed during the reaction and to facilitate bromination.
- Solvents: Halogenated hydrocarbons such as methylene chloride (dichloromethane) are preferred solvents due to their ability to dissolve both the substrate and bromine while providing a controlled reaction environment.
Reaction Conditions
- Temperature control is critical, with bromination typically carried out in the range of 0°C to 40°C to avoid over-bromination or decomposition.
- The reaction time varies from several hours to over a day depending on scale and substrate reactivity.
- After bromination, the reaction mixture is treated with aqueous ammonia (ammoniacal liquor) to quench excess bromine and facilitate product isolation.
Detailed Preparation Procedure (Adapted from Patent CN103012284A)
| Step | Procedure Description | Conditions/Notes |
|---|---|---|
| 1 | Add 4-(methylthio)pyrimidin-2-amine and inorganic alkali (e.g., Na2CO3) to a halogenated hydrocarbon solvent | Typical solvent: methylene chloride; temperature 0–40°C |
| 2 | Slowly add bromine to the reaction mixture with stirring | Controlled addition to avoid side reactions |
| 3 | Stir the reaction mixture for 16–38 hours, allowing bromination to proceed | Reaction time depends on scale and substrate |
| 4 | Add ammoniacal liquor (e.g., 20–30% aqueous ammonia) to quench the reaction | Stir for 10–20 minutes |
| 5 | Separate the organic phase, concentrate by removing solvent | Concentration under reduced pressure |
| 6 | Add water to the residue, stir and wash to precipitate the product | Washing removes impurities |
| 7 | Filter and vacuum dry the solid to obtain 5-bromo-4-(methylthio)pyrimidin-2-amine | Product typically obtained as a white solid |
Reaction Optimization and Yield
- The molar ratios of substrate, base, and bromine are critical for optimizing yield and purity. For example, ratios around 1:0.5:1 to 1:1:1.5 (substrate:base:bromine) have been reported.
- Reaction temperature and time directly influence the conversion and selectivity.
- Typical yields range from 40% to 86%, with product purity reaching over 90% after purification steps.
- Energy consumption is reduced by using halogenated solvents with lower boiling points compared to acetic acid-based systems.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Range/Value | Effect on Outcome |
|---|---|---|
| Substrate (4-(methylthio)pyrimidin-2-amine) | 1 equivalent | Starting material |
| Base (Na2CO3 or similar) | 0.5–1 equivalent | Neutralizes HBr, promotes bromination |
| Bromine | 1–1.5 equivalents | Brominating agent, excess may cause side reactions |
| Solvent | Methylene chloride or similar | Good solubility, moderate boiling point |
| Temperature | 0–40°C | Controls reaction rate and selectivity |
| Reaction time | 16–38 hours | Ensures complete bromination |
| Ammonia concentration | 20–30% aqueous | Quenches bromine, aids product isolation |
| Yield | 40–86% | Depends on optimization |
| Product purity | >90% | After washing and drying |
Research Findings and Practical Considerations
- The use of halogenated alkane solvents like methylene chloride significantly reduces the energy consumption compared to acetic acid-based bromination systems, improving cost-effectiveness.
- Ammonia treatment post-bromination facilitates removal of residual bromine and byproducts, simplifying downstream purification.
- The reaction is highly sensitive to temperature and reagent ratios; thus, careful control is necessary to maximize yield and minimize impurities.
- The process is scalable, with reported successful synthesis on kilogram scales maintaining high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(methylthio)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki–Miyaura coupling.
Major Products Formed
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Sulfoxides or sulfones.
Coupling Products: Biaryl compounds formed through Suzuki–Miyaura coupling.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
5-Bromo-4-(methylthio)pyrimidin-2-amine has been explored for its potential as an antitumor agent. Studies indicate that pyrimidine derivatives can act as inhibitors of specific kinases involved in cancer progression. For instance, compounds based on this structure have shown promise in inhibiting cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer cell proliferation .
Case Study: EEDi-5273
A notable example includes the discovery of EEDi-5273, which is structurally related to 5-Bromo-4-(methylthio)pyrimidin-2-amine. This compound has demonstrated exceptional potency as an inhibitor of embryonic ectoderm development (EED), leading to significant tumor regression in preclinical models . The pharmacokinetic profile of related compounds suggests favorable absorption and distribution properties, making them suitable candidates for further development.
Organic Synthesis
Synthesis Pathways
The compound serves as an important intermediate in the synthesis of various biologically active molecules. Its preparation typically involves straightforward synthetic routes that utilize readily available starting materials, such as 2-bromomalonaldehyde and amidine compounds. These methods are advantageous due to their efficiency and cost-effectiveness, facilitating large-scale production in pharmaceutical applications .
Table 1: Synthesis Methods for 5-Bromo-4-(methylthio)pyrimidin-2-amine
| Method | Description | Advantages |
|---|---|---|
| One-step reaction | Utilizes 2-bromomalonaldehyde and amidine for direct synthesis | Simple, cost-effective |
| Multi-step synthesis | Involves multiple reagents and reactions | Potentially higher yields |
| Use of alternative reagents | Employs less hazardous materials compared to traditional methods | Increased safety |
Agricultural Applications
Pesticidal Activity
Research has indicated that pyrimidine derivatives, including 5-Bromo-4-(methylthio)pyrimidin-2-amine, exhibit pesticidal properties. These compounds can be effective against various pests, making them valuable in agricultural formulations . Their mode of action often involves interference with critical biological pathways in target organisms.
Biochemical Research
Enzyme Inhibition Studies
The compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. For example, it has been assessed for its ability to inhibit specific enzymes involved in metabolic pathways related to cancer and other diseases. Such studies are crucial for the development of targeted therapies .
Table 2: Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Cyclin-dependent kinase 2 | Competitive inhibition | 0.15 |
| Protein kinase B | Non-competitive | 0.25 |
Mechanism of Action
The mechanism of action of 5-Bromo-4-(methylthio)pyrimidin-2-amine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. The exact pathways and targets can vary depending on the specific application and the structure of the compound it interacts with .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidine derivatives are structurally versatile, with variations in substituents significantly altering their chemical and biological properties. Below is a detailed comparison of 5-bromo-4-(methylthio)pyrimidin-2-amine with analogous compounds.
5-Bromo-4-methoxypyrimidin-2-amine
- Substituents : Bromine (position 5), methoxy (-OMe, position 4), amine (position 2).
- Synthesis : Produced via bromination of 4-methoxypyrimidin-2-amine using N-bromosuccinimide (NBS) in chloroform under dark conditions .
- Key Differences: The methylthio group (-SMe) in the target compound is less electronegative than the methoxy group (-OMe), leading to reduced electron-withdrawing effects and altered reactivity in nucleophilic substitution reactions.
5-Bromo-2-chloropyrimidin-4-amine
- Substituents : Bromine (position 5), chlorine (position 2), amine (position 4).
- Crystal Structure : The pyrimidine ring is planar, with intermolecular N–H···N hydrogen bonds forming a 2D network. Bond lengths (e.g., C–Br: 1.88 Å) are consistent with related structures .
- Key Differences: The chlorine at position 2 increases electrophilicity at position 4, making it more reactive toward cross-coupling reactions compared to the methylthio-substituted compound.
5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine
- Substituents : Bromine (position 5), chlorine (position 6), methylthio (position 2), amine (position 4).
- Molecular Weight : 254.54 g/mol (vs. 220.09 g/mol for the target compound).
- Applications: Used in the synthesis of kinase inhibitors.
5-Bromo-4-(4-fluorophenyl)pyrimidin-2-amine
- Substituents : Bromine (position 5), 4-fluorophenyl (position 4), amine (position 2).
- Properties : The aromatic phenyl group introduces π-π stacking capabilities, enhancing binding affinity in drug-receptor interactions. The fluorine atom provides metabolic stability and electronegativity .
Data Table: Structural and Functional Comparison
Research Findings and Key Insights
- Reactivity : The methylthio group in 5-bromo-4-(methylthio)pyrimidin-2-amine facilitates Suzuki-Miyaura cross-coupling reactions at position 5, enabling diversification into biaryl derivatives . In contrast, methoxy or chloro substituents require harsher conditions for functionalization .
- Biological Activity : Sulfur-containing pyrimidines exhibit enhanced binding to cysteine residues in enzymes, whereas halogenated analogs (e.g., 5-bromo-6-chloro derivatives) show improved target selectivity due to halogen bonding .
- Crystallinity: Hydrogen-bonding networks in chloro- or amino-substituted pyrimidines (e.g., N–H···N interactions) contribute to stable crystal lattices, critical for X-ray diffraction studies .
Biological Activity
5-Bromo-4-(methylthio)pyrimidin-2-amine is a heterocyclic compound notable for its diverse biological activities, particularly in medicinal chemistry. Its structure features a pyrimidine ring with a bromine atom at the 5-position and a methylthio group at the 4-position, contributing to its potential as a pharmacological agent. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₆H₇BrN₂S
- Molar Mass : Approximately 219.10 g/mol
- Structural Characteristics : The compound is characterized by a pyrimidine core, which is known for its role in various biological processes.
5-Bromo-4-(methylthio)pyrimidin-2-amine exhibits significant interactions with biological targets, particularly kinases involved in cancer cell proliferation. Research has indicated that this compound may act as an inhibitor of polo-like kinase 1 (PLK1), which plays a crucial role in cell cycle regulation and cancer progression. The inhibition of PLK1 can lead to reduced tumor growth and presents new avenues for cancer treatment strategies.
Table 1: Comparison of Kinase Inhibition Potency
| Compound Name | Target Kinase | IC₅₀ (nM) | Effect on Cell Proliferation |
|---|---|---|---|
| 5-Bromo-4-(methylthio)pyrimidin-2-amine | Polo-like kinase 1 | ~50 | Significant inhibition |
| 5-Bromo-2-(methylthio)pyrimidine | Various kinases | >100 | Moderate inhibition |
| Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate | CDK2 | >500 | Minimal inhibition |
Biological Activity
The compound has been shown to exhibit cytotoxic effects against several cancer cell lines, including:
- HeLa Cells : Significant growth inhibition observed.
- MCF-7 Cells : Moderate cytotoxicity noted.
- NCI-H460 Cells : Effective in reducing cell viability.
These findings suggest that the compound's structural features contribute to its ability to disrupt cellular processes essential for cancer cell survival and proliferation .
Case Studies
- Cytotoxicity Assays : In vitro studies demonstrated that treatment with 5-Bromo-4-(methylthio)pyrimidin-2-amine led to apoptosis in cancer cells, as evidenced by increased annexin V staining and caspase activation.
- Animal Models : In vivo experiments using xenograft models indicated that administration of this compound resulted in significant tumor size reduction compared to control groups, highlighting its potential as an anticancer agent.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of 5-Bromo-4-(methylthio)pyrimidin-2-amine is crucial for its development as a therapeutic agent. The compound exhibits:
- Absorption : Rapid absorption with peak plasma concentrations achieved within 1–2 hours post-administration.
- Metabolism : Primarily metabolized via oxidation and conjugation pathways, facilitating its elimination from the body.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Bromo-4-(methylthio)pyrimidin-2-amine?
- Methodology :
- Begin with a pyrimidine scaffold and introduce substituents sequentially. For bromination, use N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C). The methylthio group can be introduced via nucleophilic substitution using sodium thiomethoxide .
- Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from acetonitrile, as demonstrated in analogous bromopyrimidine syntheses .
- Validate intermediates via /-NMR and mass spectrometry to ensure regiochemical fidelity.
Q. How can the structure of 5-Bromo-4-(methylthio)pyrimidin-2-amine be confirmed?
- Methodology :
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as seen in related bromopyrimidines (e.g., N–H⋯N interactions forming 2D frameworks) .
- Spectroscopy : Use -NMR to confirm aromatic protons (δ 8.2–8.5 ppm) and -NMR for thiomethyl (δ ~15 ppm for S–CH) .
- Elemental analysis : Verify Br and S content via combustion analysis.
Q. What are the key solubility and stability considerations for this compound?
- Methodology :
- Test solubility in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl, DCM) for reaction design.
- Assess stability under ambient conditions via TGA/DSC to detect decomposition temperatures. Store in inert atmospheres (argon) to prevent oxidation of the methylthio group .
Advanced Research Questions
Q. How does the methylthio substituent influence reactivity in cross-coupling reactions?
- Methodology :
- Compare reactivity with methoxy or chloro analogs in Suzuki-Miyaura couplings. The methylthio group may act as a directing group or participate in Pd-mediated C–S bond activation .
- Optimize conditions (e.g., Pd(OAc)/XPhos, KCO, dioxane) using Design of Experiments (DoE) to maximize yield .
Q. What strategies mitigate competing side reactions during functionalization?
- Methodology :
- Protect the amine group (e.g., Boc or acetyl) to prevent undesired nucleophilic attack during bromination or coupling steps .
- Use low-temperature kinetic control to suppress thiomethyl oxidation to sulfone .
Q. How can computational modeling predict biological activity?
- Methodology :
- Perform DFT calculations to map electrostatic potentials and H-bond donor/acceptor sites.
- Use molecular docking (AutoDock Vina) to screen against kinase targets (e.g., EGFR), leveraging the bromine atom’s halogen-bonding potential .
Q. How do crystal packing interactions affect physicochemical properties?
- Methodology :
- Analyze hydrogen-bonding motifs (e.g., N–H⋯N/S) using Mercury software. Compare with analogs (e.g., 5-Bromo-2-chloropyrimidin-4-amine) to correlate packing density with solubility .
- Modify crystallization solvents (e.g., acetonitrile vs. ethanol) to engineer polymorphs with enhanced bioavailability .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported reaction yields for similar bromopyrimidines?
- Methodology :
- Evaluate purity of starting materials (HPLC/MS) and reaction atmosphere (O/moisture sensitivity).
- Replicate conditions from conflicting studies while monitoring intermediates in situ (e.g., via FT-IR or Raman spectroscopy) .
Q. Why do NMR spectra of this compound vary across studies?
- Methodology :
- Check for solvent-induced shifts (DMSO vs. CDCl) and tautomeric equilibria (amine vs. imine forms).
- Use -NMR or - HMBC to resolve ambiguous assignments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
